6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Overview
Description
6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (6M2Q4C) is an organic compound belonging to the class of quinoline derivatives. It is a versatile compound with a wide range of applications in scientific research, including its use as a reagent for the synthesis of other compounds, as a probe for biochemical and physiological studies, and as a drug target.
Scientific Research Applications
Drug Synthesis and Pharmaceutical Applications
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry. They serve as central templates for synthesizing a variety of drugs due to their structural versatility and biological activity . The specific structure of 6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid makes it a candidate for creating novel pharmaceutical compounds with potential therapeutic effects.
Biological Activity and Therapeutic Potential
The biological activities of quinoline derivatives include antimalarial, antibacterial, antifungal, and anticancer properties . Research into the specific activities of 6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid could lead to the development of new treatments for various diseases.
Chemical Synthesis and Industrial Chemistry
Quinoline compounds are involved in numerous chemical reactions, serving as tertiary bases that can form salts with acids and participate in electrophilic and nucleophilic substitution reactions . This makes them valuable in synthetic organic chemistry and industrial applications.
Environmental Impact and Green Chemistry
The synthesis and functionalization of quinoline derivatives are subject to environmental considerations. Researchers aim to develop green chemistry protocols to minimize the environmental impact of chemical processes involving these compounds .
Development of Diagnostic Agents
Quinoline derivatives can be used to create fluorescent probes for biological systems. These compounds can be designed to be sensitive to specific ions or molecules, making them useful in diagnostic applications .
Microbial Culture and Biotechnology
In biotechnological research, quinoline derivatives like 6-Methylquinoline have been used as primary carbon sources in microbial cultures, such as those of Pseudomonas putida . This application is crucial for understanding microbial metabolism and developing biotechnological solutions.
properties
IUPAC Name |
6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15/h3-8H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESNVDYVIHEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357080 | |
Record name | 6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
438216-88-7 | |
Record name | 6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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